

# Application Note: Synthesis & Validation of $\epsilon$ -Trimethyllysine-d9 (TML-d9)

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## Compound of Interest

Compound Name: *N $\epsilon$ ,N $\epsilon$ ,N $\epsilon$ -Trimethyllysine-d9*

CAS No.: 1182037-78-0

Cat. No.: B585477

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## Executive Summary & Strategic Rationale

$\epsilon$ -Trimethyllysine (TML) is a pivotal non-proteinogenic amino acid. It serves two critical biological roles: as the committed precursor in the biosynthesis of L-Carnitine (essential for fatty acid oxidation) and as a biomarker for the degradation of methylated histones (epigenetic regulation).

For quantitative proteomics and metabolomics, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable to correct for ionization suppression in LC-MS/MS. TML-d9 (where the nine hydrogens on the

$\epsilon$ -amine methyl groups are replaced by deuterium) is the gold standard because it retains the exact chromatographic retention time of endogenous TML while providing a mass shift of +9 Da, moving it well beyond the natural isotopic envelope of the analyte.

This guide details a Direct Exhaustive Alkylation protocol. Unlike reductive amination routes (which often stall at the dimethyl stage), this protocol uses

$\epsilon$ -protected lysine and Iodomethane-d3 to ensure quantitative conversion to the quaternary ammonium species.

## Synthetic Strategy & Mechanism

The synthesis relies on the nucleophilic substitution of the

-amine of lysine onto the electrophilic methyl-d3 group of iodomethane-d3. To prevent methylation of the

-amine, we utilize

-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) as the starting scaffold.

## The Pathway

- Protection: (Already present in starting material)

-amine is blocked by a Boc group.

- Exhaustive Methylation: The free

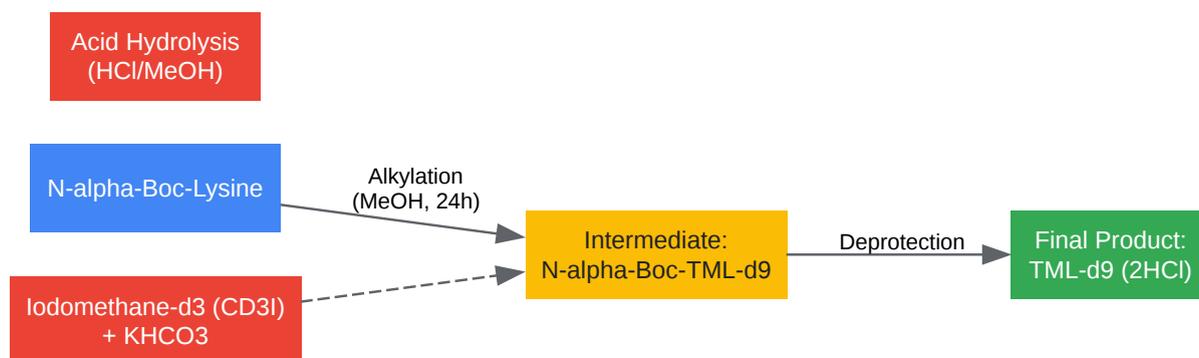
-amine attacks

under basic conditions (

) to form the quaternary ammonium salt.

- Deprotection: Acidic hydrolysis removes the Boc group, yielding the final TML-d9 dihydrochloride salt.

## Workflow Visualization



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Figure 1: Synthetic route for TML-d9 via direct alkylation of Boc-Lysine.

## Materials & Safety Protocols

## Critical Reagents

Reagent	Purity/Spec	Role
-Boc-L-Lysine	>98% (HPLC)	Starting Scaffold
Iodomethane-d3 ( )	99.5 atom % D	Deuterium Source
Potassium Bicarbonate ( )	ACS Reagent	Acid Scavenger (neutralizes HI)
Methanol (anhydrous)	HPLC Grade	Solvent
Hydrochloric Acid (4M in Dioxane)	Anhydrous	Deprotection Agent

## Safety Directives (HSE)

- Iodomethane-d3: Highly toxic, volatile, and a known carcinogen. MUST be handled in a certified chemical fume hood. Double-gloving (Nitrile over Laminate) is recommended.
- Waste Disposal: All methylated waste must be segregated into halogenated waste streams containing base quenchers (e.g., dilute NaOH) to destroy residual alkylating agents.

## Detailed Experimental Protocol

### Phase 1: Exhaustive Methylation (Quaternization)

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve -Boc-L-Lysine (1.0 eq, 2.46 g, 10 mmol) in Methanol (40 mL).
- Base Addition: Add Potassium Bicarbonate ( ) (4.0 eq, 4.0 g). The suspension will not fully dissolve immediately.
- Alkylation:
  - Cool the reaction mixture to 0°C (ice bath).

- Dropwise, add Iodomethane-d3 ( ) (4.0 eq, 5.8 g). Note: Excess is required to drive the reaction to the quaternary state.
- Seal the flask tightly. Allow to warm to room temperature and stir vigorously for 24–48 hours.
- Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1). The starting material (primary amine) will disappear, and a polar spot (quaternary ammonium) will appear near the baseline.
- Workup:
  - Filter the mixture to remove inorganic salts ( ).
  - Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude waxy solid ( -Boc-TML-d9).

## Phase 2: Deprotection & Purification

- Hydrolysis: Dissolve the crude intermediate in 4M HCl in Dioxane (20 mL).
- Reaction: Stir at room temperature for 2 hours. Evolution of gas indicates the removal of the Boc group.
- Precipitation: Add diethyl ether (100 mL) to the reaction mixture. The product, being a polar salt, will precipitate out as a white to off-white solid.
- Collection: Filter the precipitate under nitrogen (hygroscopic). Wash with cold ether ( ).
- Final Purification (Optional but Recommended):
  - Dissolve the solid in minimal water.

- Pass through a cation-exchange column (Dowex 50W-X8, form).
- Wash with water (to remove non-basic impurities).
- Elute TML-d9 with 2M .
- Lyophilize to obtain the zwitterion, or treat with HCl and lyophilize to get the dihydrochloride salt.

## Quality Control & Validation (Self-Validating Systems)

To ensure the material is suitable for LC-MS standards, it must pass the following checks.

### A. NMR Spectroscopy (Structural Confirmation)

The defining characteristic of TML-d9 is the absence of the trimethyl signal in the

-NMR, which is present in non-deuterated TML.

Feature	-NMR (Natural TML)	-NMR (TML-d9)	Validation Logic
-Methyls	Singlet at ~3.10 ppm (9H)	Silent / Absent	Confirms Deuteration
-Proton	Triplet at ~3.7 ppm	Triplet at ~3.7 ppm	Confirms Backbone Integrity
-Methylene	Multiplet at ~3.3 ppm	Multiplet at ~3.3 ppm	Confirms Quaternization Environment

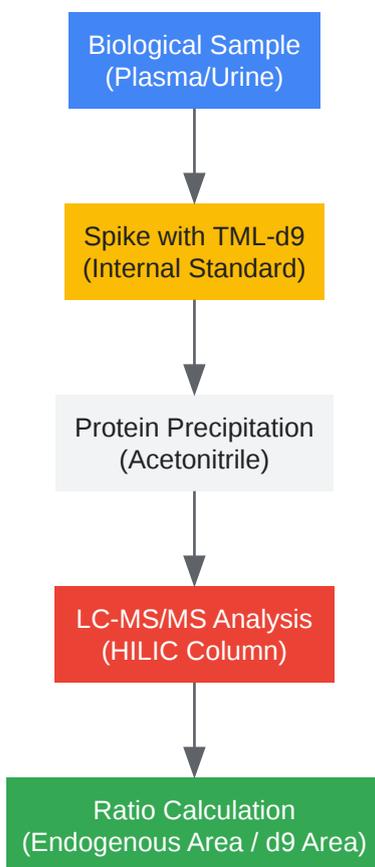
### B. Mass Spectrometry (Isotopic Purity)

Analyze via direct infusion ESI-MS (Positive Mode).

- Theoretical Mass ( ): 189.16 (Natural)  
198.21 (d9).
- Acceptance Criteria:
  - Target Ion:  $m/z$  198.2 > 95% intensity.
  - $m/z$  189 (d0 contamination): < 0.5%.
  - $m/z$  195 (d6 contamination): < 2% (indicates incomplete methylation).

## Application: LC-MS/MS Workflow

TML-d9 is primarily used to quantify TML in plasma or urine to diagnose carnitine biosynthesis disorders.



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Figure 2: Standard workflow for using TML-d9 in metabolomics.

## Protocol Note regarding HILIC Chromatography

TML is highly polar. Reverse-phase C18 columns often fail to retain it. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column with an Ammonium Formate/Acetonitrile mobile phase for optimal peak shape and separation from isomers.

## References

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